3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Description
The compound 3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic molecule featuring a fused triazolo[4,3-a]pyrimidin-7-one core. Key structural elements include:
- Triazolo[4,3-a]pyrimidinone scaffold: A bicyclic system combining 1,2,4-triazole and pyrimidinone rings, known for its pharmacological versatility in drug discovery .
- 5-phenyl substituent: Aromatic groups at the 5-position are common in bioactive analogs, enhancing binding interactions with hydrophobic enzyme pockets .
- Sulfanyl-linked tetrahydroquinoline moiety: The 3-position bears a sulfanyl (-S-) group connected to a 2-oxoethyl chain terminating in a tetrahydroquinoline group. This substituent likely improves solubility and target affinity due to the tetrahydroquinoline’s nitrogen-containing bicyclic structure, which is prevalent in CNS-active compounds .
Properties
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c28-19-13-18(16-7-2-1-3-8-16)27-21(23-19)24-25-22(27)30-14-20(29)26-12-6-10-15-9-4-5-11-17(15)26/h1-5,7-9,11,13H,6,10,12,14H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWSEVZSCNCWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3C(=CC(=O)N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the tetrahydroquinoline moiety: This step involves the reaction of the triazolopyrimidine intermediate with a tetrahydroquinoline derivative, typically under acidic or basic conditions.
Final assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, bases, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Key Findings:
Core Structure Influence: Triazolo[4,3-a]pyrimidinones (target compound) and triazolo[1,5-a]pyrimidinones (e.g., ) differ in ring fusion, altering electronic properties and binding modes. The [4,3-a] fusion may enhance planar stacking interactions with DNA/enzymes compared to [1,5-a] . Thiazolo and oxazolo analogs (, ) exhibit distinct bioactivity profiles due to sulfur/oxygen heteroatoms. For example, oxazolo derivatives show potent anti-leukemia activity via kinase inhibition .
Substituent Effects: Sulfanyl groups: The target’s sulfanyl-linked tetrahydroquinoline may confer superior blood-brain barrier penetration compared to simpler benzylsulfanyl groups () . Aromatic substituents: 5-phenyl (target) vs. 3-fluorophenyl () or 4-chlorophenyl () substituents modulate electron-withdrawing/donating effects, impacting receptor affinity .
Biological Activity Trends: Triazolopyrimidinones with extended hydrophobic chains (e.g., tetrahydroquinoline in the target, heptyl in ) often show enhanced anticancer activity due to membrane interaction . Anti-leukemia activity in oxazolo derivatives () correlates with hydroxyl groups at the 7-position, absent in the target compound.
Biological Activity
The compound 3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a member of the triazolopyrimidine class of compounds. Its unique structure suggests potential biological activities that merit detailed exploration. This article reviews the compound's biological activity, focusing on its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.46 g/mol. The compound features a triazolopyrimidine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₂S |
| Molecular Weight | 372.46 g/mol |
| LogP | 2.84 |
| Solubility (LogSw) | -3.58 |
Preliminary studies suggest that the biological activity of this compound may involve interactions with specific enzymes or receptors. The presence of the tetrahydroquinoline moiety is particularly interesting as it may enhance the compound's ability to modulate various biochemical pathways related to cell growth and metabolism.
Antimicrobial Activity
Research indicates that derivatives of triazolopyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally similar to the one have shown effectiveness against a range of bacteria and fungi. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Anticancer Properties
The compound's potential as an anticancer agent has been highlighted in several studies. It appears to exert its effects through:
- Inhibition of cell proliferation : Studies demonstrate that the compound can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Targeting specific cancer pathways : In vitro assays have shown that it can inhibit critical signaling pathways involved in tumor growth and metastasis.
Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of various triazolopyrimidine derivatives, including our compound, against human cancer cell lines such as HeLa and MCF-7. The results indicated that the compound exhibited IC50 values in the micromolar range, demonstrating potent cytotoxicity.
Study 2: Antimicrobial Screening
In another investigation, the antimicrobial activity was assessed using disk diffusion methods against pathogens like Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the phenyl ring and variations in the sulfanyl group can significantly influence biological activity. For example:
- Substituents on the phenyl ring : Electron-donating groups enhance activity by improving binding affinity to target sites.
- Altering the sulfanyl linkage : Changes in this part of the molecule can affect solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
